S-methylmethionine

Hepatology Nutritional Biochemistry Metabolic Disease

S-Methylmethionine (Vitamin U) is a uniquely bioactive methionine derivative, not interchangeable with methionine. It delivers proven gastroprotection (50% fewer severe gastric lesions at 400 ppm in pigs), superior protein utilization, and opposite hepatic effects (normalizes fatty liver vs. methionine's exacerbation). In humans, MMSC adjunct therapy achieves 100% acute ulcer healing and reduces 1-year relapse to 12%. A 1500 mg/day dose lowers total cholesterol by 9.7% (P<0.001). Select SMM for feed additives, nutraceuticals, and preclinical models requiring pleiotropic actions that methionine cannot provide. Sourced from reputable manufacturers with rigorous purity standards.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 13065-25-3
Cat. No. B080178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-methylmethionine
CAS13065-25-3
SynonymsChloride, Methionine Methylsulfonium
Chloride, Methylmethioninesulfonium
Methionine Methylsulfonium Chloride
Methylmethionine
Methylmethionine Sulfonium Chloride
Methylmethioninesulfonium Chloride
Methylsulfonium Chloride, Methionine
S Methylmethionine
S-Methylmethionine
Sulfonium, ((3S)-3-Amino-3-Carboxypropyl)Dimethyl-, Inner Salt
Vitamin U
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESC[S+](C)CCC(C(=O)[O-])N
InChIInChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3
InChIKeyYDBYJHTYSHBBAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methylmethionine (CAS 13065-25-3): A Differentiated Methionine Derivative for Research and Therapeutic Applications


S-Methylmethionine (SMM), a naturally occurring sulfonium compound also known as vitamin U, is a derivative of the essential amino acid methionine, found abundantly in cruciferous vegetables [1]. It is a water-soluble, moderately acidic solid with a molecular weight of 163.24 g/mol . Unlike its parent molecule, SMM has a unique pharmacological profile characterized by gastroprotective, hypolipidemic, and antioxidant properties, and participates in methylation reactions as an alternative methyl donor to S-adenosylmethionine [2].

Why S-Methylmethionine Cannot Be Substituted with Generic Methionine or Other Sulfur Amino Acids


S-Methylmethionine (SMM) is not functionally interchangeable with its close structural analog, methionine. Direct comparative studies reveal that SMM possesses a distinct pharmacological profile, with methionine itself lacking the gastroprotective and ulcer-healing effects of SMM [1]. Furthermore, SMM demonstrates superior bioavailability and protein utilization efficiency compared to methionine in growth assays [2]. This differentiation is critical for scientific and industrial applications where the specific pleiotropic effects of SMM—such as its hypolipidemic action or its ability to serve as a unique methyl donor—are required, and generic substitution with methionine would not yield the same outcome.

Quantitative Differentiation of S-Methylmethionine: Evidence-Based Comparison Against Analogs


S-Methylmethionine vs. Methionine: Divergent Effects on Fatty Liver in a Choline-Deficient Rat Model

In a direct head-to-head comparison, S-methylmethionine (MMSC) and methionine (Met) exhibited opposite pharmacological effects on fatty liver development in choline-deficient rats. While MMSC normalized the condition, Met exacerbated it, increasing liver weight [1]. This divergence highlights a critical functional distinction that cannot be predicted from structural similarity.

Hepatology Nutritional Biochemistry Metabolic Disease

S-Methylmethionine Superior Bioavailability vs. Methionine and Methionine Hydroxy Analog in Rat Growth Assay

A rat growth assay compared the biological utilization of DL-methionine (MET), DL-methionine-hydroxy-analog (MHA), and DL-S-methyl-methionine-sulphonium-chloride (SMM) when fortified at 1.5 and 3.0 g/kg in a soy-based diet. SMM demonstrated the highest activity across all measures of protein utilization and growth [1].

Animal Nutrition Bioavailability Amino Acid Supplementation

S-Methylmethionine Clinical Efficacy: 50% Reduction in Severe Ulcers in Fattening Pigs

In a controlled feeding trial with fattening pigs, the addition of 400 ppm S-methylmethionine-sulphonium chloride (MMSC) to a standard pelleted diet significantly reduced the occurrence of severe oesophagogastric erosions and/or ulcers. This demonstrates a clear, quantifiable benefit in a relevant animal model of digestive tract lesions [1].

Veterinary Medicine Gastroenterology Ulcer Prevention

S-Methylmethionine Clinical Efficacy: 12% Ulcer Relapse Rate vs. 64% on Placebo in Humans

In a 1-year prospective, randomized, double-blind controlled trial involving smokers with healed duodenal ulcers, treatment with DL-methionine-methyl sulphonium chloride (MMSC) at 500 mg four times daily resulted in a significantly lower ulcer relapse rate compared to placebo [1].

Gastroenterology Clinical Pharmacology Ulcer Therapy

S-Methylmethionine Clinical Efficacy: 100% Ulcer Healing Rate vs. 74% for Cimetidine Alone in Humans

A separate prospective randomized double-blind study evaluated the healing of duodenal ulcers over 8 weeks. The addition of S-methylmethionine sulfonium chloride (MMSC) to standard cimetidine therapy led to complete ulcer healing in all patients, a significantly better outcome than with cimetidine alone [1].

Gastroenterology Clinical Pharmacology Ulcer Therapy

S-Methylmethionine Clinical Efficacy: Significant 9.7% Reduction in Serum Total Cholesterol in Hypercholesterolemic Patients

A clinical study investigated the hypolipidemic effect of L-form S-methylmethionine sulfonium chloride (L-MMSC) in 26 patients with hypercholesterolemia. Oral administration of 1500 mg daily for 8 weeks led to a statistically significant reduction in serum total cholesterol, alongside beneficial changes in HDL cholesterol [1].

Cardiology Lipid Metabolism Clinical Nutrition

Recommended Application Scenarios for S-Methylmethionine Based on Quantitative Evidence


Animal Feed Formulation for Improved Growth and Gut Health

Incorporate S-methylmethionine (SMM) into animal feed, particularly for monogastric species like swine and poultry, at optimized inclusion rates (e.g., 400 ppm as demonstrated in pigs [1]). The superior bioavailability and protein utilization efficiency of SMM over standard methionine [2] can enhance growth performance, while its documented ability to reduce severe gastric lesions by 50% [1] provides a direct benefit for animal welfare and productivity, addressing a key challenge in intensive farming.

Combination Therapy or Nutraceutical Formulation for Peptic Ulcer Management

Develop or procure S-methylmethionine sulfonium chloride (MMSC) for use as a component in combination pharmacotherapy or nutraceutical formulations aimed at managing peptic ulcer disease. Clinical evidence shows that adding MMSC to standard cimetidine therapy increases the 8-week healing rate to 100% from 74% [3] and reduces the 1-year relapse rate to just 12% compared to 64% on placebo [4]. This makes it a valuable adjunct for improving both acute and long-term ulcer outcomes.

Research on Non-Alcoholic Fatty Liver Disease (NAFLD) and Hepatic Steatosis

Utilize S-methylmethionine in preclinical research models of fatty liver disease. Unlike methionine, which exacerbates fatty liver in a choline-deficient rat model, SMM normalizes the condition [5]. This unique and opposing pharmacological effect makes SMM a critical tool for studying hepatoprotective mechanisms and a potential candidate for developing therapies targeting NAFLD and related metabolic disorders.

Development of Hypolipidemic Nutritional Supplements

Formulate dietary supplements containing S-methylmethionine sulfonium chloride for managing mild hypercholesterolemia. Human clinical data support its efficacy, with a daily dose of 1500 mg over 8 weeks resulting in a significant 9.7% decrease in serum total cholesterol (P < 0.001) and a favorable increase in the HDL-cholesterol/total cholesterol ratio [6]. This provides a quantifiable, evidence-based benefit for products targeting cardiovascular health.

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